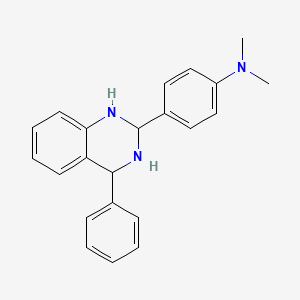![molecular formula C12H13ClN4O3 B13891064 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B13891064.png)
3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine is a compound that features a unique combination of a chloroimidazole ring and a nitrophenoxy group linked by a propan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine typically involves the following steps:
Formation of the Chloroimidazole Ring: This can be achieved by reacting 4-chloroaniline with glyoxal and ammonia under acidic conditions to form the chloroimidazole ring.
Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling Reaction: The chloroimidazole and nitrophenol intermediates are then coupled using a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the imidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Coupling Reactions: The phenoxy group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO.
Coupling Reactions: Bases like potassium carbonate, solvents like DMF.
Major Products:
Reduction of Nitro Group: 3-[2-(4-Chloroimidazol-1-yl)-5-aminophenoxy]propan-1-amine.
Substitution of Chloro Group: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the effects of imidazole derivatives on biological systems, including their antimicrobial and anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The chloroimidazole ring and nitrophenoxy group can interact with various biological molecules, leading to changes in cellular processes.
類似化合物との比較
3-(1H-Indazol-1-yl)propan-1-amine: Similar structure but with an indazole ring instead of an imidazole ring.
3-[2-(4-Chloroimidazol-1-yl)phenoxy]propan-1-amine: Similar structure but without the nitro group.
Uniqueness: 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine is unique due to the presence of both a chloroimidazole ring and a nitrophenoxy group, which can confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H13ClN4O3 |
|---|---|
分子量 |
296.71 g/mol |
IUPAC名 |
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine |
InChI |
InChI=1S/C12H13ClN4O3/c13-12-7-16(8-15-12)10-3-2-9(17(18)19)6-11(10)20-5-1-4-14/h2-3,6-8H,1,4-5,14H2 |
InChIキー |
LGIOLLIKWYLWKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCCN)N2C=C(N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



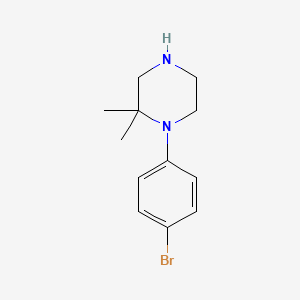
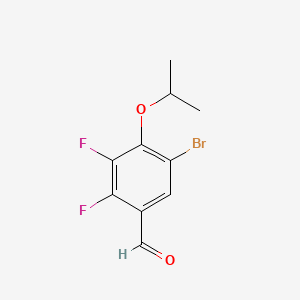
![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)
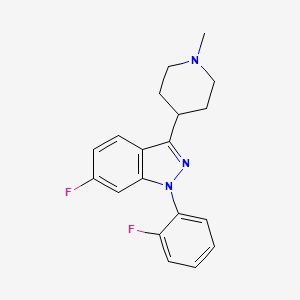
![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)

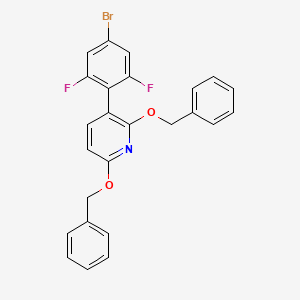
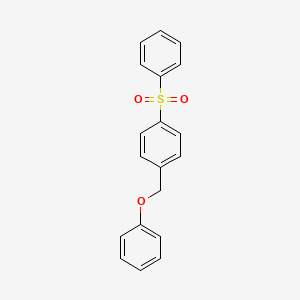
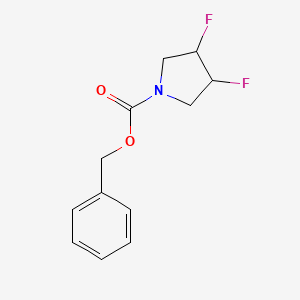
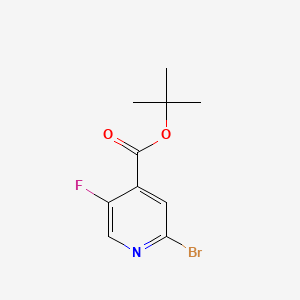
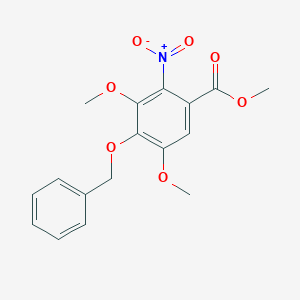
![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
